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Compound of Interest

Compound Name: NSC 698600

Cat. No.: B12398867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological

activity, and mechanism of action of NSC 698600, a potent inhibitor of the p300/CBP-

associated factor (PCAF) histone acetyltransferase. The information presented herein is

intended to support further research and drug development efforts targeting epigenetic

pathways in cancer and other diseases.

Chemical Structure and Properties
NSC 698600 is a novel pyridoisothiazolone derivative identified as a potent inhibitor of the

histone acetyltransferase PCAF. Its chemical and physical properties are summarized in the

table below.
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Property Value

IUPAC Name
2-(4-methoxyphenyl)-5-methyl-1,2-dihydro-3H-

isothiazolo[4,3-b]pyridin-3-one

Molecular Formula C₁₄H₁₂N₂O₂S

Molecular Weight 272.32 g/mol

CAS Number 908069-17-0

SMILES
O=C1C2=CC(C)=CN=C2SN1C3=CC=C(C=C3)

OC

Appearance Solid

Solubility Soluble in DMSO

Biological Activity and Data
NSC 698600 has been demonstrated to be a potent inhibitor of PCAF and exhibits anti-

proliferative activity in cancer cell lines.

In Vitro PCAF Inhibition
NSC 698600 was identified as an inhibitor of human PCAF through in vitro screening assays.

Parameter Value

Target PCAF (p300/CBP-associated factor)

IC₅₀ 6.51 µM

Anti-proliferative Activity
The compound has shown inhibitory effects on the growth of human cancer cell lines.
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Cell Line Cancer Type Concentration
Incubation
Time

Result

SK-N-SH Neuroblastoma 25 µM 72 h GI₅₀ of 12.2 µM

HCT116 Colon Carcinoma 25 µM 72 h
40% growth

inhibition

Mechanism of Action and Signaling Pathways
NSC 698600 exerts its biological effects through the inhibition of PCAF, a key histone

acetyltransferase involved in the regulation of gene transcription and cellular processes. PCAF

acetylates both histone and non-histone proteins, thereby influencing chromatin structure and

the function of various transcription factors and signaling molecules.

The inhibition of PCAF by NSC 698600 is expected to impact multiple downstream signaling

pathways that are critical in cancer development and progression. Key substrates of PCAF

include p53, c-Myc, and components of the NF-κB signaling pathway.

p53 Regulation: PCAF-mediated acetylation of p53 can enhance its stability and

transcriptional activity, leading to the expression of genes involved in cell cycle arrest and

apoptosis.[1][2][3] Inhibition of PCAF may therefore abrogate these tumor-suppressive

functions.

c-Myc Activation: PCAF acetylates the oncoprotein c-Myc, which can increase its stability

and transcriptional activity.[4][5] By inhibiting PCAF, NSC 698600 may lead to decreased c-

Myc activity and a reduction in the expression of genes that promote cell proliferation and

growth.

NF-κB Signaling: The NF-κB pathway, a critical regulator of inflammation and cell survival, is

also modulated by PCAF.[6][7] Inhibition of PCAF can attenuate NF-κB-mediated

inflammatory responses and cell proliferation.[6]

The following diagram illustrates the central role of PCAF in these key signaling pathways and

the potential impact of its inhibition by NSC 698600.
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Potential Impact of NSC 698600 on PCAF-Mediated Signaling Pathways
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NSC 698600 inhibits PCAF, affecting downstream signaling pathways.

Experimental Protocols
The following are the methodologies cited for the key experiments involving NSC 698600.

In Vitro PCAF Histone Acetyltransferase (HAT) Assay
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This assay was used to determine the inhibitory activity of NSC 698600 against recombinant

human PCAF.

Enzyme: Recombinant human PCAF catalytic domain.

Substrates:

Histone H3 peptide (amino acids 1-21)

[³H]-Acetyl-Coenzyme A

Procedure:

The reaction was carried out in a 96-well filter plate.

The reaction mixture contained PCAF enzyme, histone H3 peptide, and [³H]-Acetyl-CoA in

a reaction buffer.

NSC 698600 was added at various concentrations.

The reaction was incubated at 30°C for 30 minutes.

The reaction was stopped by the addition of acetic acid.

The plate was washed, and the incorporated radioactivity was measured using a liquid

scintillation counter.

IC₅₀ values were calculated from the dose-response curves.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay was used to evaluate the anti-proliferative effects of NSC 698600 on cancer cell

lines.

Cell Lines: SK-N-SH (human neuroblastoma) and HCT116 (human colon carcinoma).

Procedure:

Cells were seeded in 96-well plates and allowed to attach overnight.
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NSC 698600 was added at various concentrations, and the plates were incubated for 72

hours.

Cells were fixed with trichloroacetic acid.

The fixed cells were stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

Unbound dye was removed by washing with 1% acetic acid.

Bound dye was solubilized with 10 mM Tris base solution.

The absorbance was measured at 570 nm using a microplate reader.

The percentage of growth inhibition was calculated relative to untreated control cells.

The following diagram outlines the general workflow for evaluating a compound's anti-

proliferative activity.
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General Workflow for Cell Proliferation Assay
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Workflow for assessing the anti-proliferative effects of NSC 698600.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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